

Monobenzyl Phthalate-d4 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Monobenzyl Phthalate-d4	
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An In-depth Technical Guide to Monobenzyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Monobenzyl Phthalate-d4**, a critical internal standard for quantitative mass spectrometry analysis. This document outlines its chemical properties, detailed experimental protocols for its application, and visual representations of relevant metabolic and analytical workflows to ensure clarity and reproducibility in a research and drug development setting.

Introduction

Monobenzyl Phthalate-d4 is the deuterium-labeled analogue of Monobenzyl Phthalate (MBzP), a primary metabolite of the widely used plasticizer, Butyl Benzyl Phthalate (BBP).[1][2] Due to concerns about the potential endocrine-disrupting effects of phthalates, accurate quantification of their metabolites in biological and environmental samples is of paramount importance.[3] Monobenzyl Phthalate-d4 serves as an ideal internal standard in mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of MBzP.[4] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectra, enabling correction for matrix effects and variations during sample preparation and analysis.

Core Properties of Monobenzyl Phthalate-d4



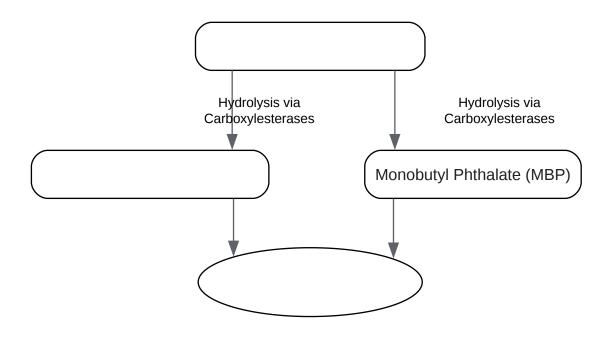
The fundamental chemical and physical properties of **Monobenzyl Phthalate-d4** are summarized below.

Property	Value	Reference
Molecular Formula	C15H8D4O4	[5]
Molecular Weight	260.28 g/mol	[5][6]
CAS Number	478954-83-5	[5][6]
Appearance	Neat (as per supplier)	[6]
Purity	>95% (HPLC)	[6]
Storage Temperature	+4°C	[6]
Synonyms	1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, mono(phenylmethyl) ester; 2-((Benzyloxy)carbonyl)benzoic acid-d4	[4][6]

Metabolic Pathway of Parent Compound

Monobenzyl Phthalate is a major metabolite of Butyl Benzyl Phthalate (BBP), a common plasticizer.[2] The metabolic conversion is a critical step in the biotransformation of BBP. Understanding this pathway is essential for toxicological and exposure assessment studies.





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Metabolic conversion of Butyl Benzyl Phthalate (BBP).

Experimental Protocols

The primary application of **Monobenzyl Phthalate-d4** is as an internal standard for the quantification of Monobenzyl Phthalate in various biological matrices. Below is a representative protocol for analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Standards and Samples

- Stock Solutions: Prepare a 1 mg/mL stock solution of both Monobenzyl Phthalate and
 Monobenzyl Phthalate-d4 in a suitable organic solvent (e.g., methanol or acetonitrile).
- Working Standard Solutions: Serially dilute the Monobenzyl Phthalate stock solution to prepare a series of working standards for the calibration curve, covering the expected concentration range in the samples.
- Internal Standard Working Solution: Prepare a working solution of Monobenzyl Phthalated4 at a fixed concentration (e.g., 100 ng/mL) from its stock solution.[7]
- Sample Preparation:



- Thaw biological samples (e.g., urine, plasma) on ice.
- To a 100 μL aliquot of each sample, calibration standard, and quality control sample, add a fixed volume (e.g., 10 μL) of the internal standard working solution.
- For urine samples, an enzymatic deconjugation step (using β-glucuronidase) may be necessary to measure total MBzP (free and conjugated).[8]
- Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 300 μL).
- Vortex mix and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

- Chromatographic Separation: Employ a C18 reverse-phase HPLC column to separate the
 analyte from other matrix components. A gradient elution with a mobile phase consisting of
 water and methanol/acetonitrile, often with a modifier like formic acid or ammonium acetate,
 is typically used.
- Mass Spectrometric Detection: Operate the mass spectrometer in negative ion electrospray
 ionization (ESI-) mode.[8] Use multiple reaction monitoring (MRM) to detect and quantify the
 transitions for both Monobenzyl Phthalate and Monobenzyl Phthalate-d4. The specific
 MRM transitions will need to be optimized for the instrument being used.

Data Analysis

- Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
- Response Ratio Calculation: For each sample, calculate the ratio of the peak area of Monobenzyl Phthalate to the peak area of Monobenzyl Phthalate-d4.



- Calibration Curve Construction: Plot the peak area ratio (y-axis) against the known concentrations of the calibration standards (x-axis).
- Quantification: Determine the concentration of Monobenzyl Phthalate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of Monobenzyl Phthalate using **Monobenzyl Phthalate-d4** as an internal standard.



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 To cite this document: BenchChem. [Monobenzyl Phthalate-d4 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588402#monobenzyl-phthalate-d4-molecular-weight-and-formula]

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